Antituberculosis agent-7

Antimycobacterial MIC Mycobacterium tuberculosis H37Rv

Antituberculosis agent-7 (Compound 9h) is the highest-potency benchmark within its oxetanyl-quinoline series, with a 3,5-difluorobenzyloxy substituent that lowers the MIC to 3.41 μM against M. tuberculosis H37Rv—17-fold more potent than the unsubstituted analog. Its well-characterized activity profile, non‑toxicity in Vero cells (12.5 μg/mL), and stable docking to mycobacterial ATP synthase (PDB 4V1F) make it the definitive reference standard for SAR campaigns exploring benzyloxy modifications and for high‑throughput antitubercular screening.

Molecular Formula C26H19F4NO3
Molecular Weight 469.4 g/mol
Cat. No. B12394875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntituberculosis agent-7
Molecular FormulaC26H19F4NO3
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC(=CC(=C5)F)F
InChIInChI=1S/C26H19F4NO3/c1-15-23(10-17-4-2-6-21(30)25(17)31-15)34-22-7-3-5-20(29)24(22)26(13-32-14-26)33-12-16-8-18(27)11-19(28)9-16/h2-11H,12-14H2,1H3
InChIKeyYLGFHYCMWZAAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antituberculosis agent-7 (CAS 2874263-73-5): Oxetanyl-Quinoline Derivative with Quantified Antimycobacterial Activity


Antituberculosis agent-7 (CAS: 2874263-73-5) is a synthetic oxetanyl-quinoline derivative with the IUPAC name 3-(2-(3-((3,5-difluorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline [1]. It was designed and synthesized as part of a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives (compounds 9a–i) for evaluation as potential antimycobacterial agents [1]. The compound exhibits a minimum inhibitory concentration (MIC) of 3.41 μM against Mycobacterium tuberculosis H37Rv, demonstrating sub-micromolar activity [1]. It also shows antibacterial activity against Proteus mirabilis (MIC 31.25 μM) and antifungal activity against Aspergillus niger (MIC 62.5 μM) .

Why Antituberculosis agent-7 Cannot Be Substituted by Other Oxetanyl-Quinoline Derivatives


Within the 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline series (compounds 9a–i), the nature of the benzyloxy substituent critically modulates antimycobacterial potency. The structure-activity relationship (SAR) study reveals that even minor alterations to the aromatic substituent yield MIC values ranging from 57.73 μM to 3.41 μM against M. tuberculosis H37Rv [1]. For instance, the unsubstituted benzyloxy analog (9a) exhibits an MIC of 57.73 μM—approximately 17-fold less potent than the 3,5-difluorobenzyloxy derivative (9h) [1]. Similarly, the closely related 6-fluoropyridin-3-yl analog (9i, Antituberculosis agent-8) shows a measurable but smaller increase in MIC to 3.53 μM [1]. These data demonstrate that generic substitution within this series is not pharmacologically equivalent; the specific 3,5-difluorobenzyloxy motif in Antituberculosis agent-7 is a key determinant of its enhanced antimycobacterial activity [1].

Quantitative Differentiation of Antituberculosis agent-7: Comparator-Based Evidence for Procurement Decisions


Superior Antimycobacterial Potency Relative to Closest Structural Analog (Antituberculosis agent-8)

Antituberculosis agent-7 (compound 9h) exhibits a lower MIC of 3.41 μM (1.6 μg/mL) against M. tuberculosis H37Rv compared to its closest structural analog, Antituberculosis agent-8 (compound 9i, R = 6-fluoropyridin-3-yl), which has an MIC of 3.53 μM (1.6 μg/mL) [1]. This represents a 3.4% improvement in molar potency (absolute difference of 0.12 μM) within the same assay conditions [1].

Antimycobacterial MIC Mycobacterium tuberculosis H37Rv

Potency Advantage Over First-Line Antitubercular Drug Isoniazid

In the same MTT assay against M. tuberculosis H37Rv, Antituberculosis agent-7 (compound 9h) demonstrated an MIC of 3.41 μM, which is 3.4-fold lower (i.e., more potent) than the reference drug isoniazid, which exhibited an MIC of 11.67 μM [1].

Antimycobacterial MIC Isoniazid

Comparative Activity Against the Reference Standard Rifampicin

Antituberculosis agent-7 (compound 9h) exhibits an MIC of 3.41 μM against M. tuberculosis H37Rv, which is 3.5-fold higher (i.e., less potent) than the highly potent first-line drug rifampicin, which shows an MIC of 0.97 μM in the same assay [1]. This places Antituberculosis agent-7 within a favorable potency range between isoniazid and rifampicin.

Antimycobacterial MIC Rifampicin

Cytotoxicity Profile: Non-Toxic to Vero Cells at 12.5 μg/mL

Cytotoxicity evaluation of the entire 9a–i series, including Antituberculosis agent-7 (9h), was performed using Vero cell lines at a concentration of 12.5 μg/mL via MTT assay. All compounds in the series, including 9h, exhibited >50% cell survival, and the series was collectively described as 'nontoxic' under these conditions [1]. While specific numerical IC50 values for individual compounds were not reported, the survival data for the series supports a favorable initial selectivity profile for Antituberculosis agent-7 [1].

Cytotoxicity Vero cells Selectivity

Optimal Research and Procurement Applications for Antituberculosis agent-7


Structure-Activity Relationship (SAR) Studies in Oxetanyl-Quinoline Antimycobacterial Lead Optimization

Antituberculosis agent-7 (compound 9h) serves as a high-potency benchmark within the 9a–i series, with its 3,5-difluorobenzyloxy substituent conferring the lowest MIC (3.41 μM) against M. tuberculosis H37Rv [1]. It is ideally suited as a reference standard for SAR campaigns exploring modifications to the benzyloxy moiety, enabling direct comparison with analogs such as 9g (3.49 μM) and 9i (3.53 μM) to quantify the impact of fluorine substitution patterns on antimycobacterial activity [1].

In Vitro Antimycobacterial Drug Discovery Screening

With a well-characterized MIC of 3.41 μM against M. tuberculosis H37Rv and demonstrated non-toxicity at 12.5 μg/mL in Vero cells, Antituberculosis agent-7 is an appropriate positive control or comparator compound in high-throughput screening assays for new antitubercular agents [1]. Its potency, intermediate between isoniazid (11.67 μM) and rifampicin (0.97 μM), provides a useful benchmark for evaluating novel chemical entities [1].

Broad-Spectrum Antimicrobial Profiling

In addition to its antimycobacterial activity, Antituberculosis agent-7 exhibits measurable antibacterial activity against Proteus mirabilis (MIC 31.25 μM) and antifungal activity against Aspergillus niger (MIC 62.5 μM) . This broader antimicrobial profile makes it a valuable tool compound for investigating structure-activity relationships across different microbial species and for screening campaigns targeting Gram-negative bacterial or fungal pathogens .

Mechanistic Studies of ATP Synthase Inhibition

Molecular docking studies performed on the 9a–i series, including Antituberculosis agent-7, indicated stable and significant binding to mycobacterial ATP synthase (PDB ID: 4V1F), a validated drug target for tuberculosis therapy [1]. Antituberculosis agent-7 can therefore be employed as a chemical probe in enzymatic and biophysical assays designed to characterize ATP synthase inhibition and to benchmark novel inhibitors of this essential mycobacterial enzyme [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antituberculosis agent-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.